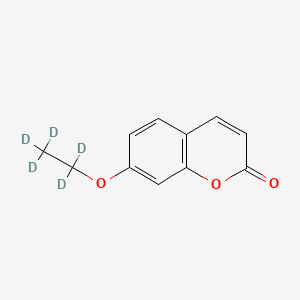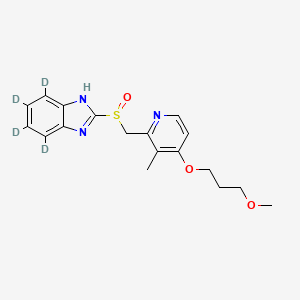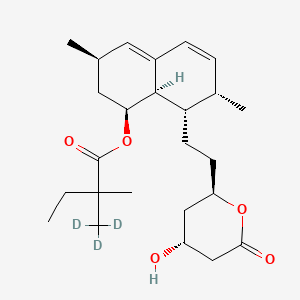
7-Ethoxycoumarin-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxycoumarin-d5 is a deuterium-labeled version of 7-Ethoxycoumarin . It is a substrate for cytochrome P450 (CYP450) and has been used in the functional characterization of various CYPs .
Molecular Structure Analysis
The molecular formula of 7-Ethoxycoumarin-d5 is C11H5D5O3 . The molecular weight is 195.23 . The structure includes a coumarin core with an ethoxy group at the 7-position .Chemical Reactions Analysis
7-Ethoxycoumarin-d5, like its non-deuterated counterpart, is metabolized by many cytochrome P450 enzymes . Metabolites detected include products of O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis .Aplicaciones Científicas De Investigación
Biological Activities
Umbelliferone, also known as 7-hydroxycoumarin, is a phenolic metabolite found in many familiar plants. Its derivatives have been shown to have various pharmacological and chemo-preventive effects on human health . Three umbelliferone derivatives (esculetin, skimmin, and herniarin) were generated through enzymatic and whole cell catalysis . The antibacterial and anticancer activities of herniarin showed higher than umbelliferone, esculetin, and skimmin .
Synthesis of Umbelliferone Derivatives
A uridine diphosphate glycosyltransferase YjiC from Bacillus licheniformis DSM 13, a cytochrome P450BM3 (CYP450 BM3) variant namely mutant 13 (M13) from Bacillus megaterium, and an O-methyltransferase from Streptomyces avermitilis (SaOMT2) were used for modifications of umbelliferone . The maximum yields of esculetin, skimmin, and herniarin were 337.10 μM (67.62%), 995.43 μM (99.54%), and 37.13 μM (37.13%), respectively .
Water Solubility
The water solubility of esculetin and skimmin were 1.28-folds and 3.98-folds as high as umbelliferone, respectively, whereas herniarin was 1.89-folds less soluble than umbelliferone .
Antifungal and Antibacterial Activities
7-methoxycoumarin showed antifungal and antibacterial activities . Two out of these 12 compounds, i.e. 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide and 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acryl amide showed enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger vis-à-vis standard, i.e. fluconazole, and enhanced in vitro antibacterial activity against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa vis-à-vis standard, i.e. norfloxacin .
Fluorescent Sensors
This conjugated structure leads to applications of 7-hydroxycoumarins as fluorescent sensors for biological activities .
Natural Fragrances
Coumarin and 7-hydroxy coumarins have great significance as natural fragrances, having a characteristic odour like vanilla beans and their hydroxy position at 7 has importance in biosynthesis .
Mecanismo De Acción
Target of Action
7-Ethoxycoumarin-d5 is a deuterium-labeled derivative of 7-Ethoxycoumarin . The primary target of 7-Ethoxycoumarin-d5 is the Cytochrome P450 (CYP450) enzyme . CYP450 is a superfamily of enzymes that play a crucial role in the metabolism of organic substances, including drugs and xenobiotics.
Mode of Action
7-Ethoxycoumarin-d5 interacts with CYP450 enzymes as a substrate . The compound is metabolized by these enzymes, which leads to various biochemical changes. This interaction has been used in the functional characterization of various CYPs .
Biochemical Pathways
The metabolism of 7-Ethoxycoumarin-d5 involves several biochemical pathways. These include O-deethylation, glucuronidation, sulfation, oxygenation, oxidative ring-opening, hydrogenation, glutathionation, dehydrogenation, cysteination, glucosidation, methylation, and hydrolysis . These pathways lead to the formation of various metabolites, which can have different biological effects.
Pharmacokinetics
The pharmacokinetics of 7-Ethoxycoumarin-d5 is influenced by its interaction with CYP450 enzymes. The compound undergoes various metabolic reactions, which can affect its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . Deuteration of the compound has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The metabolism of 7-Ethoxycoumarin-d5 by CYP450 enzymes results in the formation of various metabolites . These metabolites can have different biological effects, depending on their chemical structure and the specific biochemical pathways they are involved in.
Safety and Hazards
Direcciones Futuras
7-Ethoxycoumarin-d5, due to its role as a substrate for cytochrome P450 enzymes, could be used in future research to better understand the function and behavior of these enzymes . Furthermore, the study of its metabolites could provide insights into drug metabolism and the bioactivation of compounds .
Propiedades
IUPAC Name |
7-(1,1,2,2,2-pentadeuterioethoxy)chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFAQMGORKPVDH-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)C=CC(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747739 |
Source


|
| Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1189956-39-5 |
Source


|
| Record name | 7-[(~2~H_5_)Ethyloxy]-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










